molecular formula C6H9N2NaO5 B1292495 Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate CAS No. 7415-22-7

Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate

Cat. No.: B1292495
CAS No.: 7415-22-7
M. Wt: 212.14 g/mol
InChI Key: QCGKKVWCABJQQI-UHFFFAOYSA-M
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Description

Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, also known as N-acetylated 2-amino-2-oxoethyl carboxymethyl amine (NAOCA), is a carboxylic acid derivative of the amino acid lysine. It is a non-toxic compound that has been used in the laboratory for various purposes. It is a versatile compound that can be used as a cross-linking agent, a chelator, a buffer, and a stabilizer. The purpose of

Scientific Research Applications

Chemical Synthesis

Sodium acetate is used in various chemical syntheses. For instance, it catalyzes the formation of substituted 4-pyridinyl-2-amino-4H-chromenes, which are relevant for biomedical applications (Elinson et al., 2017). Another study demonstrates its use in the amination of primary C(sp3)-H bonds, providing a route to β-amino ketoxime and N-heteroaryl ethanamine derivatives (Zhang Tao et al., 2018).

Material Science and Engineering

Sodium acetate plays a role in material science, such as in the development of soft tissue adhesives. A study describes the use of sodium alginate and carboxymethyl chitosan, modified with sodium acetate, for potential applications in tissue engineering (Wu et al., 2017).

Solar Energy and Thermal Storage

In the field of solar energy, sodium acetate trihydrate is explored for long-term heat storage due to its high heat of fusion and melting temperature. Research indicates its potential in solar heating systems and the effects of additives on its phase change properties (Kong et al., 2016).

Quantum-Dot-Sensitized Solar Cells

Sodium acetate has been investigated for its effect on the performance of quantum-dot-sensitized solar cells. A study shows that sodium acetate in cationic precursors enhances the deposition of CdS, improving the performance of these solar cells (Liu et al., 2016).

Biophysical Chemistry

In biophysical chemistry, sodium acetate is utilized in studies of amino acids. For example, its effects on the apparent molar volumes of various amino acids in aqueous solutions are explored, shedding light on the interactions between amino acids and sodium acetate (Wang et al., 1999).

Metabolic Studies

Sodium acetate's role in metabolic studies is highlighted in research examining its turnover and synthesis in various physiological conditions, such as in hypothyroid and hyperthyroid rats (Dayton et al., 1960).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Properties

IUPAC Name

sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5.Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGKKVWCABJQQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)O)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635543
Record name Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7415-22-7
Record name Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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